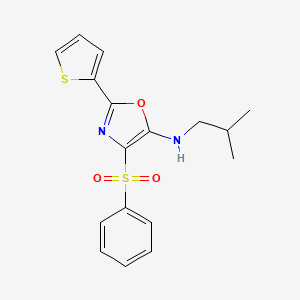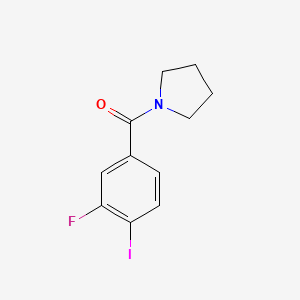
(3-Fluoro-4-iodophenyl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “(3-Fluoro-4-iodophenyl)(pyrrolidin-1-yl)methanone” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The pyrrolidine ring is a versatile scaffold in drug discovery, and its use is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . Synthetic strategies often involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “(3-Fluoro-4-iodophenyl)(pyrrolidin-1-yl)methanone” is characterized by the presence of a pyrrolidine ring, a fluorine atom, and an iodine atom. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving compounds like “(3-Fluoro-4-iodophenyl)(pyrrolidin-1-yl)methanone” are often influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Techniques and Crystal Structure : The compound (3-Fluoro-4-iodophenyl)(pyrrolidin-1-yl)methanone, along with similar boric acid ester intermediates, has been synthesized using a three-step substitution reaction. Its structure was confirmed through various spectroscopic methods including FTIR, NMR, and mass spectrometry. Single crystal X-ray diffraction was used for crystallographic and conformational analyses. These studies provide insights into the molecular structure, which was further supported by density functional theory (DFT) calculations (Huang et al., 2021).
Medicinal Chemistry and Drug Development
Development of Solution Formulations : Research involving similar compounds with pyrrolidin-1-yl)methanone structure focused on developing suitable formulations for early toxicology and clinical studies. These studies are crucial for drugs that selectively inhibit specific currents or receptors, highlighting the importance of solubilized, precipitation-resistant formulations for achieving effective in vivo blood levels (Burton et al., 2012).
Potential in Treating Neuropathic Pain : Compounds structurally related to (3-Fluoro-4-iodophenyl)(pyrrolidin-1-yl)methanone have been studied for their potential in treating neuropathic pain. For instance, the 5-HT1A receptor agonist F 13640, which has a similar structure, demonstrated significant effects in reducing allodynia in rat models, suggesting a potential therapeutic application in treating chronic and neuropathic pain conditions (Colpaert et al., 2004).
Anticonvulsant Agents : Derivatives of pyrrolidin-1-yl)methanone have been synthesized and evaluated for their anticonvulsant activities. These studies indicate the potential of such compounds in developing new treatments for epilepsy and related disorders (Malik & Khan, 2014).
Analytical and Theoretical Studies
Theoretical Analysis : Theoretical studies using density functional theory have been conducted on related compounds, which help in understanding the structure-activity relationships. This type of analysis is crucial for predicting the reactivity and interactions of such compounds in biological systems (Trivedi, 2017).
Spectroscopic Characterization : Spectroscopic techniques have been used to characterize similar compounds, aiding in the identification of their chemical structures and potential biological activities. This is key in the development of new pharmaceuticals and understanding their mechanism of action (Singh, Singh, & Bhanuka, 2016).
Safety and Hazards
The safety data sheet for a similar compound, “(4-Bromophenyl)(pyrrolidin-1-yl)methanone”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .
Zukünftige Richtungen
Future research could focus on further exploring the therapeutic potential of “(3-Fluoro-4-iodophenyl)(pyrrolidin-1-yl)methanone” and similar compounds. The pyrrolidine ring is a versatile scaffold in drug discovery, and its use could be further optimized to design new compounds with different biological profiles .
Wirkmechanismus
Target of Action
The primary targets of (3-Fluoro-4-iodophenyl)(pyrrolidin-1-yl)methanone are currently unknown . The compound belongs to the class of pyrrolidines, which are known to interact with a wide range of biological targets .
Mode of Action
Pyrrolidines are known to interact with their targets through various mechanisms, often involving binding to specific receptors or enzymes .
Biochemical Pathways
Pyrrolidines, in general, can influence a variety of biochemical pathways depending on their specific structure and target .
Eigenschaften
IUPAC Name |
(3-fluoro-4-iodophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FINO/c12-9-7-8(3-4-10(9)13)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZFGKDKYOEGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-iodophenyl)(pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2869701.png)
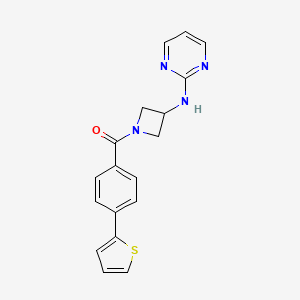
![N'-[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-2-furohydrazide](/img/structure/B2869703.png)

![1-[(3,3-Difluorocyclobutyl)methoxy]-4-methylphthalazine](/img/structure/B2869706.png)
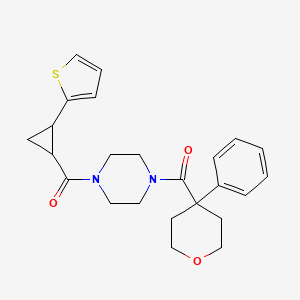
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2869712.png)
![tert-butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate](/img/structure/B2869714.png)
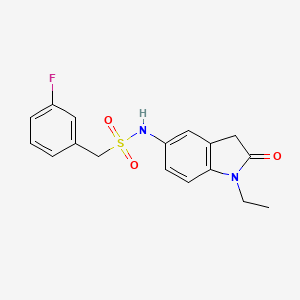

![N-[2-[(6-Fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2869719.png)
![4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2869720.png)
![N1-(3,4-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2869721.png)
